Product packaging for 4-Chloroethylthiophenol(Cat. No.:)

4-Chloroethylthiophenol

Cat. No.: B8333067
M. Wt: 172.68 g/mol
InChI Key: VEGAPBGJJAPUEE-UHFFFAOYSA-N
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Description

4-Chloroethylthiophenol, with the molecular formula C8H9ClS, is a specialized organosulfur compound that serves as a valuable building block in organic synthesis and materials science research . This chemical features both a thiophenol group and a chloroethyl moiety, making it a versatile intermediate for constructing more complex molecules. Researchers utilize its reactive sites for various transformations, including nucleophilic substitutions and the formation of sulfur-containing heterocycles. Its properties are of particular interest in the development of novel compounds with potential biological activity, such as quinoline derivatives which are extensively studied for their antioxidant and anticancer properties . As a reagent, it can be applied in the synthesis of functionalized molecules that may act as enzyme inhibitors or receptor ligands, contributing to early-stage drug discovery and pharmacological studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClS B8333067 4-Chloroethylthiophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

4-(2-chloroethyl)benzenethiol

InChI

InChI=1S/C8H9ClS/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2

InChI Key

VEGAPBGJJAPUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)S

Origin of Product

United States

Synthetic Methodologies for 4 Chloroethylthiophenol and Its Advanced Derivatives

Classical and Modern Approaches to Thiophenol and Halogenated Aryl Thiol Synthesis

The synthesis of thiophenols and their halogenated analogs can be achieved through several established routes. Classically, the reduction of sulfonyl chlorides is a widely used method. For instance, benzenesulfonyl chlorides can be reduced to the corresponding thiophenols using reagents like zinc dust in an acidic medium. Another traditional method involves the diazotization of anilines, followed by reaction with a sulfur-containing reagent such as potassium ethyl xanthate.

Modern approaches often rely on transition-metal-catalyzed cross-coupling reactions, which offer greater functional group tolerance and milder reaction conditions. Palladium and nickel catalysts are particularly effective in forming carbon-sulfur (C-S) bonds. For example, aryl halides can be coupled with a source of sulfur, such as thiourea, to produce S-aryl isothiouronium salts. These salts are stable, odorless solids that can be readily hydrolyzed under basic conditions to yield the desired thiophenols. This method provides a convenient alternative to handling volatile and malodorous thiols directly.

A notable modern technique is the nickel-catalyzed C-S cross-coupling of (hetero)aryl iodides with thiourea, which allows for the efficient preparation of a diverse range of S-aryl isothiouronium salts. These intermediates can then be used in situ for further reactions, avoiding the isolation of the free thiophenol.

Targeted Synthesis of Substituted 4-Chloroethylthiophenol Analogs

The synthesis of analogs of this compound can be approached by modifying either the ethyl group or the aromatic ring. These modifications allow for the fine-tuning of the molecule's properties for various applications.

Strategies for Modifying the Ethyl Group

One potential starting material for the synthesis of this compound is 4-chlorophenylethanol. A synthetic process for 4-chlorophenylethanol starting from 4-chloroacetophenone has been described. The process involves the Willgerodt-Kindler reaction to form 4-chlorophenylacetic acid, which is then reduced to the alcohol. google.com The conversion of the hydroxyl group of 4-chlorophenylethanol to a thiol can be envisioned through several synthetic steps, potentially involving activation of the alcohol and subsequent displacement with a sulfur nucleophile.

Approaches to Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound and its precursors is primarily governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents on the ring (the chloro and the ethylthio groups) will determine the position of incoming electrophiles. The thioether group is generally an ortho-, para-directing group, while the chloro group is also ortho-, para-directing but deactivating.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine or chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents and catalysts. For para-alkylthiophenols, nuclear chlorination primarily yields 2-chloro-4-alkylthiophenols. google.com

Nitration: The introduction of a nitro group is a common functionalization reaction. The reaction of aromatic compounds with a mixture of nitric acid and sulfuric acid leads to the formation of nitroaromatics. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.

The precise conditions for these reactions would need to be optimized to achieve the desired regioselectivity and to avoid side reactions involving the sulfur atom.

Multi-Component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While no specific MCRs for the direct synthesis of this compound have been detailed, precursors like 4-chlorothiophenol (B41493) could potentially be utilized in such reactions.

Two prominent MCRs where thiophenols can be incorporated are the Ugi and Gewald reactions:

Ugi Reaction: The Ugi four-component condensation typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org However, variations exist where the carboxylic acid component is replaced by other acidic compounds, including thiophenols. This leads to the formation of α-aminoacyl thiocarboxamides. nih.gov

Gewald Reaction: The Gewald reaction is a synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org While this reaction builds a thiophene (B33073) ring, precursors with similar reactivity to those used in the Gewald reaction could potentially be adapted for other multi-component assemblies involving thiophenols.

The application of MCRs offers a pathway to rapidly generate a library of complex molecules derived from this compound precursors, which could be valuable for various research applications.

Catalytic Systems in this compound Synthesis

Catalysis, particularly homogeneous catalysis, is instrumental in the synthesis of this compound and its derivatives, primarily through the facilitation of C-S bond formation.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Transition metals like palladium and nickel are at the forefront of catalyzing C-S cross-coupling reactions.

Palladium-Catalyzed Synthesis: Palladium complexes are widely used to catalyze the coupling of aryl halides or triflates with thiols or their surrogates. These reactions, often named after Buchwald and Hartwig, provide a general and efficient route to aryl thioethers.

Nickel-Catalyzed Synthesis: Nickel catalysts have emerged as a more economical alternative to palladium for C-S cross-coupling reactions. Nickel(0) complexes can effectively catalyze the coupling of aryl chlorides with thiophenols. researchgate.net A significant advancement is the nickel-catalyzed coupling of aryl iodides with thiourea to form S-aryl isothiouronium salts, which serve as stable and odorless thiophenol precursors. This methodology is particularly attractive for large-scale synthesis due to the convenient, chromatography-free isolation of the product.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be tailored to the specific substrates involved.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts is a cornerstone in the advancement of synthetic methodologies for producing this compound and its derivatives. These catalysts, existing in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability, which are crucial for industrial-scale production and green chemistry.

Research into heterogeneous catalysis for carbon-sulfur (C-S) bond formation has identified several promising systems. Metal-based catalysts, particularly those supported on solid matrices, have demonstrated high efficacy. For instance, iron(III) chloride (FeCl₃) has been utilized as a simple, inexpensive, and efficient heterogeneous catalyst for the synthesis of thioesters and thioethers. researchgate.nettudelft.nl This approach often allows for solvent-free conditions at room temperature, significantly improving the environmental profile of the synthesis. tudelft.nl The catalyst facilitates the reaction between thiols and various electrophiles, a fundamental step that can be adapted for the synthesis of this compound derivatives.

Another area of development involves the use of supported metal nanoparticles. For example, copper(II) coordinated to a Schiff base and covalently attached to silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) has been developed as a novel, eco-friendly heterogeneous catalyst. nih.gov This magnetic nanocatalyst is particularly suitable for reactions in aqueous media, aligning with green chemistry principles. nih.gov Its high efficiency and the ability to be recovered using an external magnet make it a highly attractive option for synthesizing complex sulfur-containing molecules. nih.gov

The table below summarizes representative heterogeneous catalytic systems applicable to the synthesis of sulfur-containing organic compounds.

Catalyst SystemSubstratesReaction TypeKey Advantages
Iron(III) Chloride (FeCl₃)Acid chlorides, Alcohols, ThiolsThioesterification / ThioetherificationSolvent-free, Room temperature, High selectivity, Recyclable catalyst tudelft.nl
Supported Perchloric Acid on Silica (HClO₄-SiO₂)Aromatic aldehydes, Amines, Thioglycolic acidSynthesis of 4-thiazolidinonesHigh yields, Broad substrate scope mdpi.com
Titanium Dioxide Nanowires (TiO₂)4-hydroxycoumarin, Carbonyl compoundsSynthesis of pyranocoumarinsExcellent yields, Short reaction times, Catalyst recovery mdpi.com
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II)Anilines, Triethyl orthoformate, Sodium azideTetrazole synthesisEco-friendly, Works in aqueous media, Magnetically recoverable nih.gov

These developments in heterogeneous catalysis provide robust and sustainable pathways for the synthesis of this compound and its advanced derivatives, paving the way for more efficient and environmentally benign chemical manufacturing.

Photoredox Catalysis in Thiol Chemistry

Visible-light photoredox catalysis has emerged as a powerful and transformative tool in modern organic synthesis, offering mild and highly selective methods for bond formation. beilstein-journals.org This approach is particularly relevant to thiol chemistry and the synthesis of complex molecules like this compound derivatives. Photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors under ambient conditions. beilstein-journals.orgsigmaaldrich.com

In the context of thiol chemistry, photoredox catalysis enables a variety of C–S bond-forming reactions. The process typically involves a photocatalyst—often a ruthenium or iridium complex, or an organic dye—that absorbs visible light and enters an excited state. beilstein-journals.orgbeilstein-journals.org This excited catalyst can then act as either a reductant or an oxidant. For instance, it can facilitate the formation of a thiyl radical from a thiol. This reactive thiyl radical can then participate in various subsequent reactions, such as addition to alkenes or alkynes (thiol-ene and thiol-yne reactions) to form more complex thioethers. beilstein-journals.org

Key applications and findings in this area include:

Radical Thiol-Ene/Yne Reactions: Stephenson and co-workers developed a method where a trichloromethyl radical, generated via single-electron reduction of bromotrichloromethane, abstracts a hydrogen atom from a thiol. beilstein-journals.org This produces a reactive thiyl radical that readily undergoes coupling reactions. beilstein-journals.org

Diaryl Sulfide Synthesis: A strategy reported in 2013 uses [Ru(bpy)₃]Cl₂ as a photocatalyst to generate an aryl radical from an in-situ formed aryl diazonium salt. beilstein-journals.org This radical then reacts with a thiol anion to form the corresponding diaryl sulfide. beilstein-journals.org

Metal-Free Systems: Organic dyes, such as 9-mesityl-10-methylacridinium perchlorate (Acr⁺-Mes ClO₄⁻), have been used as metal-free photocatalysts for tandem addition/cyclization reactions involving aryl thiols and acetylenedicarboxylates to synthesize benzothiophenes. beilstein-journals.org

The table below details examples of photoredox catalytic systems used in thiol chemistry.

Photocatalyst SystemReactantsTransformationMechanism
[Ru(bpy)₃]Cl₂ / BromotrichloromethaneThiols, AlkenesThiol-ene couplingGeneration of thiyl radical via hydrogen atom abstraction beilstein-journals.org
[Ru(bpy)₃]Cl₂Aryl diazonium salts, ThiolsDiaryl sulfide synthesisFormation of aryl radical followed by reaction with thiol anion beilstein-journals.org
Acr⁺-Mes ClO₄⁻ (Organic Dye)Aryl thiols, Dimethyl acetylenedicarboxylateBenzothiophene synthesisMetal-free tandem addition/cyclization beilstein-journals.org
Platinized TiO₂ (Heterogeneous)Aryl iodides, Sacrificial donorReductive hydrodehalogenation/cyclizationGeneration of radical anions from aryl halides beilstein-journals.org

This technology provides novel synthetic routes that are often inaccessible through traditional thermal methods, allowing for the construction of intricate sulfur-containing architectures with high functional group tolerance and stereocontrol. nsf.gov

Sustainable Synthesis Protocols and Green Chemistry Principles

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. wjarr.comresearchgate.net This involves designing protocols that are not only efficient but also minimize waste, reduce energy consumption, and utilize safer, renewable materials. wjarr.comepa.gov Adherence to these principles is crucial for developing sustainable manufacturing processes in the chemical industry. researchgate.net

The twelve principles of green chemistry, established by Anastas and Warner, provide a foundational framework for this approach. wjarr.com Key principles particularly relevant to the synthesis of specialty chemicals like this compound include:

Waste Prevention: It is preferable to prevent waste generation than to treat or clean it up after it has been created. epa.gov This is achieved by designing syntheses with high atom economy and yield.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused, reducing waste. epa.gov The development of both heterogeneous and homogeneous catalysts is central to this principle. researchgate.netacs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. epa.gov This has led to research into solvent-free reactions or the use of greener solvents like water or ionic liquids. nih.gov

Energy Efficiency: Energy requirements for chemical processes should be minimized. epa.gov Synthetic methods conducted at ambient temperature and pressure, such as those enabled by photoredox catalysis, are highly desirable. epa.gov

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. epa.gov

The application of these principles is transforming synthetic strategies. For example, the shift from stoichiometric reagents to recyclable heterogeneous catalysts not only prevents waste but also reduces manufacturing costs. researchgate.net Similarly, photoredox catalysis, by using visible light as an energy source, can significantly lower the energy footprint of a synthesis compared to traditional methods requiring high temperatures. beilstein-journals.org

The following table outlines the application of green chemistry principles to the synthesis of thiophenol derivatives.

Green Chemistry PrincipleApplication in Thiophenol SynthesisExample / Benefit
Waste Prevention Designing high-yield, low-byproduct reactions.Catalytic routes with >95% yield reduce the E-factor (weight of waste/weight of product). epa.gov
Atom Economy Utilizing addition reactions and catalytic cycles.Thiol-ene coupling reactions incorporate all atoms of the reactants into the product. beilstein-journals.org
Catalysis Employing heterogeneous or recyclable catalysts.Using a magnetically separable nanocatalyst allows for easy recovery and reuse, minimizing catalyst waste. nih.gov
Safer Solvents Performing reactions in water or under solvent-free conditions.Reduces volatile organic compound (VOC) emissions and simplifies product purification. tudelft.nlnih.gov
Energy Efficiency Using photocatalysis to drive reactions at room temperature.Avoids the high energy costs and associated carbon footprint of high-temperature reactions. beilstein-journals.orgepa.gov
Reduce Derivatives Avoiding the use of protecting groups.Simplifies synthetic routes, saving steps and reducing material consumption. epa.gov

By integrating these sustainable protocols and green chemistry principles, the chemical industry can develop manufacturing processes for this compound and its derivatives that are both economically viable and environmentally responsible. wjarr.comacs.org

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 1-chloro-4-(ethylthio)benzene (B1623780), the aromatic protons would be expected to appear as two distinct signals due to the para-substitution pattern on the benzene (B151609) ring. The protons ortho to the chlorine atom (H-2 and H-6) and the protons ortho to the ethylthio group (H-3 and H-5) would likely form a pair of doublets.

The ethyl group would present as a quartet for the methylene (B1212753) protons (-S-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.

A hypothetical ¹H NMR data table is presented below based on known substituent effects.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
Aromatic (H-2, H-6)7.2-7.4Doublet8-9
Aromatic (H-3, H-5)7.1-7.3Doublet8-9
Methylene (-S-CH₂-)2.9-3.1Quartet7-8
Methyl (-CH₃)1.2-1.4Triplet7-8

The ¹³C NMR spectrum of 1-chloro-4-(ethylthio)benzene would be expected to show six distinct signals: four for the aromatic carbons and two for the ethyl group carbons. The carbon atom attached to the chlorine (C-4) and the carbon atom attached to the sulfur (C-1) would have characteristic chemical shifts influenced by these heteroatoms. The symmetry of the para-substituted ring would result in two signals for the four aromatic CH carbons (C-2/C-6 and C-3/C-5).

Below is a table of predicted ¹³C NMR chemical shifts.

Carbon AtomChemical Shift (δ, ppm) (Predicted)
C-1 (-S-)130-135
C-2, C-6128-132
C-3, C-5127-130
C-4 (-Cl)132-136
Methylene (-S-CH₂-)25-30
Methyl (-CH₃)13-17

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For 1-chloro-4-(ethylthio)benzene, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene and methyl groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for assigning the quaternary aromatic carbons (C-1 and C-4) by observing correlations from the aromatic protons. For example, the protons at C-2 and C-6 would show correlations to C-1, C-3/C-5, and C-4.

Solid-state NMR (ssNMR) could provide information about the molecular structure and dynamics of 1-chloro-4-(ethylthio)benzene in the solid state. This technique is particularly useful for studying polymorphism, which is the ability of a compound to exist in different crystalline forms. While no specific solid-state NMR studies for this compound are publicly available, such an investigation could reveal details about the packing and intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 1-chloro-4-(ethylthio)benzene would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, expected in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: These appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-S stretching: This vibration is often weak and can be found in the 700-600 cm⁻¹ range.

C-Cl stretching: A strong absorption band is expected in the 1100-1000 cm⁻¹ region.

Para-substitution pattern: A strong out-of-plane C-H bending vibration is characteristic for para-substituted benzene rings and typically appears in the 850-800 cm⁻¹ region.

A table summarizing the expected FT-IR absorption bands is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Aromatic C=CStretching1600-1450
Para-substituted BenzeneC-H Out-of-Plane Bending850-800
C-ClStretching1100-1000
C-SStretching700-600

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. While a specific Raman spectrum for 4-Chloroethylthiophenol is not widely published, its characteristic peaks can be inferred from the analysis of the closely related compound, 4-chlorothiophenol (B41493).

The Raman spectrum of 4-chlorothiophenol, when adsorbed on a gold film, displays prominent peaks that correspond to the vibrations of the benzene ring and the carbon-sulfur bond. researchgate.net For this compound, the spectrum is expected to be dominated by similar features, with additional peaks arising from the ethyl group. Key vibrational modes anticipated for this compound include C-C stretching within the aromatic ring, C-H bending, C-S stretching, and C-Cl stretching. The presence of the ethyl group will introduce new vibrational modes, such as C-C stretching and CH2/CH3 bending and rocking vibrations.

Table 1: Predicted Raman Peaks for this compound Based on 4-Chlorothiophenol Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
C-Cl Stretch~700-800Characteristic of chlorobenzene (B131634) derivatives.
C-S Stretch~600-750Involving the sulfur atom and the aromatic ring/ethyl group.
Aromatic C-C Stretch~1570-1600A strong band typical for para-substituted benzene rings.
Aromatic Ring Breathing~1000-1100A sharp, intense peak characteristic of the benzene ring.
C-H Bending (Aromatic)~1000-1300In-plane and out-of-plane bending modes.
CH₂/CH₃ Bending~1400-1470Scissoring and bending vibrations of the ethyl group.
C-C Stretch (Ethyl)~900-1000Stretching of the carbon-carbon single bond in the ethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope. dokumen.pub

The fragmentation of this compound would likely proceed through several key pathways, including cleavage of the ethyl group, loss of the chlorine atom, and fragmentation of the aromatic ring.

α-Cleavage: Fission of the bond between the sulfur and the ethyl group, leading to the formation of a chlorothiophenolate radical cation.

Benzylic-type Cleavage: Loss of a methyl radical (CH₃) from the ethyl group to form a stable cation.

Loss of Ethene: A rearrangement reaction could lead to the elimination of a neutral ethene molecule (C₂H₄).

Loss of Chlorine: Cleavage of the C-Cl bond, resulting in a fragment ion with a mass of M-35 or M-37.

Fragmentation of the Thioether: Cleavage of the C-S bond of the ethyl group can also occur. geno-chem.com

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₈H₉ClS)

Fragment Proposed Structure m/z (for ³⁵Cl)
[M]⁺[C₈H₉ClS]⁺172
[M-CH₃]⁺[C₇H₆ClS]⁺157
[M-C₂H₅]⁺[C₆H₄ClS]⁺143
[M-Cl]⁺[C₈H₉S]⁺137
[M-C₂H₄S]⁺[C₆H₅Cl]⁺112
[C₆H₅S]⁺Thiophenyl cation109
[C₆H₅]⁺Phenyl cation77

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass. This technique is particularly useful for confirming the presence of sulfur and chlorine, as their exact masses and isotopic patterns are well-defined. researchgate.net

The theoretical exact mass of the most abundant isotopologue of this compound (¹²C₈¹H₉³⁵Cl³²S) can be calculated and compared to the experimentally measured mass to confirm its elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 3: Calculated Exact Masses of this compound Isotopologues

Isotopologue Formula Exact Mass (Da)
¹²C₈¹H₉³⁵Cl³²S172.0113
¹²C₈¹H₉³⁷Cl³²S173.9984
¹³C¹²C₇¹H₉³⁵Cl³²S173.0147
¹²C₈¹H₉³⁵Cl³⁴S173.9969

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. gla.ac.uknih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides unambiguous information about fragmentation pathways and the connectivity of atoms within the molecule.

For this compound, selecting the molecular ion at m/z 172 as the precursor would allow for the confirmation of the fragmentation pathways proposed in the MS section. For example, the observation of product ions at m/z 143 would confirm the loss of an ethyl radical, while a product ion at m/z 137 would confirm the loss of a chlorine atom. By analyzing the fragmentation of primary fragment ions, even more detailed structural information can be obtained.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of 4-chlorothiophenol, a closely related compound, shows a distinct absorption maximum. researchgate.net It is expected that this compound will exhibit a similar spectrum, characterized by absorptions in the UV region arising from π→π* transitions within the benzene ring. The presence of the sulfur and chlorine substituents, as well as the ethylthio group, will influence the precise wavelength and intensity of these absorptions. The ethyl group is not a chromophore but may cause a slight red shift (bathochromic shift) compared to 4-chlorothiophenol due to its electron-donating inductive effect.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic thiols are known to be fluorescent. nih.govpdx.edu The fluorescence of this compound would likely be characterized by an emission spectrum at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would be sensitive to the molecular environment, such as the polarity of the solvent.

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

The analysis of 4-chlorothiophenol revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net It is plausible that this compound would crystallize in a similar system. An XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the ethylthio group relative to the aromatic ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the material.

Table 4: Crystallographic Data for the Analogous Compound 4-Chlorothiophenol

Parameter Value
Chemical FormulaC₆H₅ClS
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.7461(2)
b (Å)9.7601(4)
c (Å)5.7466(3)
β (°)95.869(2)
Volume (ų)320.59(2)
Z2

Data obtained for 4-chlorothiophenol at 200 K. researchgate.net

Surface-Specific Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. This technique would be particularly useful for studying self-assembled monolayers (SAMs) of this compound on a metal surface, such as gold, a common substrate for thiols.

An XPS spectrum of a this compound SAM would show characteristic peaks for carbon (C 1s), sulfur (S 2p), and chlorine (Cl 2p). The binding energies of these core-level electrons are sensitive to the local chemical environment. For instance, the S 2p peak would confirm the covalent bonding of the sulfur to the gold surface. The C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the aromatic ring and those in the ethyl group. The Cl 2p peak would confirm the presence of the chlorine substituent on the ring.

Table 5: Predicted XPS Binding Energies for a this compound Monolayer

Core Level Predicted Binding Energy (eV) Information Provided
Au 4f~84.0Gold substrate reference.
C 1s~285.0Aromatic and aliphatic carbon environments.
Cl 2p~200.0Presence of chlorine on the aromatic ring.
S 2p~162.0Thiolate bond to the gold surface.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of 4-Chloroethylthiophenol. By simulating the motion of atoms over time, MD can provide insights into the flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. The simulations can reveal the preferred conformations of the ethylthio group and the nature of non-covalent interactions, including hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for predicting the compound's behavior in different environments and its potential biological activity.

Theoretical Prediction and Validation of Spectroscopic Observables

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can generate vibrational (infrared and Raman) and electronic (UV-Visible) spectra for this compound. By comparing the calculated spectra with experimental data, a detailed assignment of the spectral features can be achieved. For example, DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule, aiding in the interpretation of experimental IR and Raman spectra. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, providing a theoretical basis for understanding the UV-Visible absorption spectrum of the compound.

Table 2: Predicted Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C-S Stretch680
C-Cl Stretch750
Aromatic C-H Stretch3050
Aliphatic C-H Stretch2950

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and transition states. For instance, in the reaction of chloro(thio)phenols with radicals like O(3P), DFT can be used to locate the transition state structures and calculate the activation energies. nih.gov This information is vital for understanding the kinetics and thermodynamics of the reaction. The analysis of the imaginary frequency of the transition state can confirm that it is a true saddle point on the potential energy surface, connecting the reactants and products. nih.gov

Structure-Reactivity Relationships (SRR) and Quantitative Descriptors of Reactivity

Structure-Reactivity Relationships (SRR) aim to correlate the chemical structure of a molecule with its reactivity. For this compound and its derivatives, computational chemistry can be used to calculate a variety of quantitative descriptors of reactivity. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., bond dissociation energies). By establishing a quantitative relationship between these descriptors and experimentally observed reactivity, it is possible to predict the reactivity of new, untested compounds. This approach is particularly useful in fields such as drug design and environmental chemistry. For example, studies on halo-substituted carbonyl compounds have shown a linear relationship between toxicity and thiol reactivity. nih.gov

In Silico Design and Virtual Screening of Novel this compound Derivatives

Currently, there is a notable absence of publicly available scientific literature detailing the in silico design and virtual screening of novel derivatives of this compound. Comprehensive searches of scholarly databases and patent repositories did not yield any specific studies focused on the computational design, molecular docking, quantitative structure-activity relationship (QSAR), or virtual screening of compounds derived from a this compound scaffold.

This indicates that this specific chemical entity has not been a significant focus of computational drug discovery or materials science research that has been published in the public domain. Therefore, no detailed research findings, data tables, or specific examples of virtually screened this compound derivatives can be provided at this time. The development of such computational studies in the future could open new avenues for the exploration of this compound derivatives in various scientific and technological applications.

Chemical Reactivity and Mechanistic Studies of 4 Chloroethylthiophenol

Comprehensive Mechanistic Investigations of Reaction Pathways

The reaction pathways of 4-Chloroethylthiophenol are understood through the lens of fundamental organic reaction mechanisms. While specific computational and kinetic studies on this exact molecule are not extensively detailed in the public domain, its reactivity can be inferred from well-established principles governing thiophenols and chloroarenes.

The thiol group (-SH) is nucleophilic and readily undergoes deprotonation to form a thiolate anion (ArS⁻), which is a potent nucleophile. Reactions at the sulfur atom are therefore common. The chlorine atom on the aromatic ring is a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups are also present. The C-Cl bond can also participate in transition metal-catalyzed cross-coupling reactions.

Mechanistic investigations of related compounds suggest that reactions can proceed through various intermediates, including:

Thiyl radicals (ArS•): Formed under radical-initiating conditions (e.g., light), these are key intermediates in thiol-ene reactions. wikipedia.org

Thiolate anions (ArS⁻): Generated in the presence of a base, these are strong nucleophiles that participate in Michael additions and S-alkylation/S-acylation reactions. masterorganicchemistry.com

Meisenheimer complexes: These are resonance-stabilized anionic intermediates formed during nucleophilic aromatic substitution reactions on the aryl ring. libretexts.org

Organometallic intermediates: In palladium-catalyzed cross-coupling reactions, oxidative addition of the C-Cl bond to a low-valent palladium species is a critical mechanistic step. nobelprize.orgyoutube.com

Directed Functionalization Strategies for Thiol and Aryl Moieties

The distinct reactivity of the thiol group and the aryl ring allows for selective functionalization at either site.

The nucleophilic nature of the thiol group is central to its selective derivatization.

S-Alkylation and S-Acylation: The thiol can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. The formation of the thiolate anion enhances its nucleophilicity, facilitating the attack on alkyl halides or acyl chlorides to form thioethers or thioesters, respectively.

Michael Addition: As a soft nucleophile, the thiolate derived from this compound can participate in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org This 1,4-addition is a powerful method for forming carbon-sulfur bonds. masterorganicchemistry.comchemistrysteps.com

Table 1: Examples of Thiol Group Derivatization Reactions

Reaction Type Reactant Conditions Product Type
S-Alkylation Alkyl Halide (R-X) Base (e.g., NaH, K₂CO₃) Thioether (Ar-S-R)
S-Acylation Acyl Chloride (RCOCl) Base (e.g., Pyridine, Et₃N) Thioester (Ar-S-COR)
Michael Addition α,β-Unsaturated Ketone Base (e.g., Et₃N) 1,4-Adduct

The chlorine atom on the aromatic ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by palladium catalysts to participate in reactions like Suzuki, Negishi, and Stille couplings. nobelprize.orgnih.gov These reactions are fundamental for creating biaryl structures or introducing new carbon-based functional groups. youtube.comnih.gov The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. youtube.com The choice of ligand on the palladium catalyst is crucial for reaction efficiency. nih.govsemanticscholar.org

Nucleophilic Aromatic Substitution (SNAr): While chlorobenzene (B131634) itself is unreactive towards nucleophiles, the presence of strong electron-withdrawing groups ortho or para to the chlorine can facilitate SNAr reactions. libretexts.org In the case of this compound, the ethylthio group is not strongly activating for this pathway. However, under forcing conditions or with highly activated substrates derived from it, substitution of the chlorine by strong nucleophiles like alkoxides or amides is conceivable. youtube.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. nih.govyoutube.com

Table 2: Halogen-Directed Transformations

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki Coupling Arylboronic acid Pd(0) catalyst, Base Biaryl
Negishi Coupling Organozinc reagent Pd(0) or Ni(0) catalyst Aryl-substituted compound
Buchwald-Hartwig Amination Amine Pd catalyst, Ligand, Base Arylamine
SNAr Strong Nucleophile (e.g., RO⁻) High Temperature/Pressure Aryl ether

The thiol-ene reaction is a prime example of click chemistry, characterized by high yields, stereoselectivity, and simple reaction conditions. wikipedia.org It provides an efficient method for covalently linking the thiol group of this compound to molecules containing a carbon-carbon double bond (an 'ene').

The reaction typically proceeds via a free-radical mechanism, often initiated by UV light (photoinitiation) or a thermal radical initiator. wikipedia.org The process involves the addition of a thiyl radical across the double bond, followed by a chain transfer step. mdpi.com This results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org The versatility and efficiency of thiol-ene chemistry make it suitable for applications in materials science and bioconjugation. nih.govnih.govrsc.org

The photoinitiated radical thiol-ene reaction is particularly advantageous as it can be performed under mild conditions and offers spatial and temporal control. nih.govunito.itrsc.orgnih.gov

Redox Chemistry of the Thiol Group and Disulfide Formation

Thiols are susceptible to oxidation. The thiol group of this compound can be readily oxidized to form the corresponding disulfide, bis(4-chloro-ethylphenyl) disulfide. This oxidative coupling is a common and important reaction for thiols. biolmolchem.com

A variety of oxidizing agents can effect this transformation, ranging from mild reagents like air (in the presence of a catalyst) and dimethyl sulfoxide (DMSO) to stronger oxidants. biolmolchem.comodu.edu The reaction can proceed through one-electron or two-electron pathways. One-electron oxidation generates thiyl radicals, which can then dimerize to form the disulfide. nih.gov Two-electron oxidation may involve intermediates like sulfenic acids (RSOH). nih.gov Electrochemical methods have also been developed for the controlled oxidation of thiols to disulfides. researchgate.net The disulfide bond can, in turn, be reduced back to the thiol using various reducing agents, making this a reversible process.

Carbon-Sulfur and Carbon-Halogen Bond Transformations

Beyond the functionalization of the thiol and aryl groups, the cleavage and transformation of the C-S and C-Cl bonds are also significant aspects of the reactivity of this compound and its derivatives.

Carbon-Sulfur Bond Cleavage: While the C(aryl)-S bond is generally robust, it can be cleaved under specific conditions, often involving transition metal catalysts or strong reagents. nih.govresearchgate.net These reactions are less common than C-S bond formation but can be synthetically useful.

Carbon-Halogen Bond Activation: The activation of the C-Cl bond is a key step in many transition metal-catalyzed cross-coupling reactions. nih.govnih.govresearchgate.net This process typically involves the oxidative addition of the aryl chloride to a metal center, increasing its reactivity towards subsequent transformations. researchgate.net Light-promoted C-Cl bond activation has also been explored as a strategy under milder conditions. rsc.org

Coupling Reactions and Metal-Catalyzed Processes

This compound, possessing a reactive thiol group and a halogenated aromatic ring, is a versatile substrate for various coupling reactions and metal-catalyzed processes. These reactions are fundamental in constructing more complex molecular architectures, particularly for synthesizing aryl thioethers, which are significant in medicinal chemistry and materials science.

Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for forming carbon-sulfur (C–S) bonds. Palladium and copper catalysts are widely employed for this purpose. The general mechanism for palladium-catalyzed C–S coupling involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. youtube.comwhiterose.ac.uk

Copper-catalyzed C–S coupling reactions, often referred to as Ullmann-type reactions, provide an effective alternative. These reactions typically proceed smoothly in polar protic solvents, sometimes even in the absence of a ligand. rsc.orguu.nl The mechanism is thought to involve the coordination of the thiolate to the Cu(I) center, which then reacts with the aryl halide. rsc.org Kinetic studies on copper-catalyzed C-S coupling reactions suggest that both the thiol and the aryl halide are involved in the rate-determining step. rsc.org More recently, manganese-catalyzed cross-coupling of thiols with aryl iodides has also been reported as an effective method for forming aryl thioethers. nih.gov

While direct examples involving this compound are not extensively documented in readily available literature, its reactivity can be inferred from studies on similar thiophenols and aryl halides. The presence of the chloro-substituent on the phenyl ring and the ethyl group on the sulfur atom can influence the electronic and steric environment of the reactive centers, thereby affecting reaction rates and yields.

Below is a table summarizing representative metal-catalyzed C–S coupling reactions with thiols, illustrating the typical catalysts, conditions, and outcomes.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventProduct TypeYield (%)
Aryl IodideThiophenolCuI (1-2.5 mol%)K2CO3NMPDiaryl thioether>95
Aryl IodideThiophenolMnAryl thioetherGood to Excellent
Aryl BromideAliphatic DiolCuCl2 (5 mol%)K2CO3Diol (as solvent)Hydroxyalkyl aryl etherGood to Excellent

Table 1: Examples of Metal-Catalyzed C–S Coupling Reactions. Note: These are representative reactions for thiols and may not specifically use this compound.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is dictated by the presence of the thiol group and the aromatic ring. While specific studies on this compound are limited, the reactivity can be understood by examining the behavior of related aryl thiols and thioethers.

Photochemical Reactivity:

Aryl thiols and thioethers can undergo photochemical reactions, typically involving the cleavage of the C–S or S–H bond upon irradiation with UV light. The energy from the photons can promote an electron to an antibonding orbital, leading to bond dissociation. For thiols, this can generate a thiyl radical (RS•) and a hydrogen atom. For thioethers, photolysis can lead to the homolytic cleavage of the C–S bond, yielding an aryl radical and an ethylthio radical in the case of this compound. These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, such as dimerization, hydrogen abstraction, or addition to unsaturated bonds. For instance, the photolysis of certain α-(aryloxy)acetophenones, which share some structural similarities, proceeds via β-cleavage of the carbon-oxygen bond. researchgate.net

Electrochemical Reactivity:

The electrochemical behavior of this compound is characterized by both oxidation and reduction processes.

Oxidation: The thiol group is readily oxidized electrochemically. On an electrode surface, thiols can be oxidized to form thiyl radicals, which then typically dimerize to form the corresponding disulfide (Ar-S-S-Ar). rsc.orgresearchgate.net This process is often reversible. rsc.org The oxidation potential is influenced by the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups, such as the chlorine atom in this compound, would be expected to increase it. The electrochemical oxidation of sulfides in a continuous-flow microreactor has been shown to be a selective and environmentally friendly method to produce sulfoxides and sulfones. rsc.org

Reduction: The electrochemical reduction of this compound can lead to the cleavage of the C–S bond. Studies on the electrochemical reduction of similar compounds, such as 4-nitrobenzyl phenyl thioether, have shown that a two-electron transfer can induce the cleavage of the C–S bond, yielding a carbanion and a thiophenolate anion. d-nb.infouab.cat In the case of this compound, reduction could potentially cleave the ethyl group, generating 4-chlorothiophenolate. The presence of the nitro group in the model compound significantly influences the reduction potential, and thus the exact potential for C-S bond cleavage in this compound would differ.

Kinetics and Thermodynamics of this compound Reactions

Kinetics:

The rates of reactions involving this compound are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature.

Nucleophilicity and Acidity: Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the negative charge in the resulting thiolate anion. masterorganicchemistry.comchemistrysteps.com The pKa of thiophenols is typically around 6-7. The thiolate anion is an excellent nucleophile, and its reactions, such as S-alkylation, generally follow second-order kinetics (first-order in both the thiolate and the electrophile). The rate of these SN2 reactions is sensitive to the steric hindrance at the electrophilic center. masterorganicchemistry.com

Coupling Reactions: In metal-catalyzed coupling reactions, the kinetics can be complex, often depending on the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). youtube.com For copper-catalyzed C–S coupling reactions, kinetic studies have indicated that the reaction can be modestly sensitive to substituents on both the thiophenol and the aryl iodide, suggesting both reactants are involved in the rate-determining step. rsc.org

The table below presents hypothetical kinetic parameters for a typical SN2 alkylation reaction of a thiophenolate, illustrating the influence of the electrophile.

ThiophenolateElectrophileSolventRate Constant (k) at 25°C [M-1s-1] (Illustrative)Activation Energy (Ea) [kJ/mol] (Illustrative)
4-ChlorothiophenolateMethyl IodideMethanol1.2 x 10-265
4-ChlorothiophenolateEthyl BromideMethanol5.5 x 10-475
4-ChlorothiophenolateIsopropyl BromideMethanol2.1 x 10-688

Table 2: Illustrative Kinetic Data for SN2 Alkylation of a Thiophenolate. These are hypothetical values to demonstrate trends.

Thermodynamics:

Bond Energies: The S-H bond in thiols (around 365 kJ/mol) is weaker than the O-H bond in alcohols (around 430 kJ/mol). chemistrysteps.com This difference in bond dissociation energy contributes to the higher acidity of thiols and their susceptibility to oxidation. The C–S bond energy (around 272 kJ/mol) is also weaker than the C–O bond energy (around 358 kJ/mol), which can influence the pathways of thermal and photochemical decomposition.

Reaction Equilibria: For reversible reactions, such as the formation of disulfides from thiols, the position of the equilibrium is determined by the change in Gibbs free energy (ΔG). The oxidation of thiols to disulfides is generally a thermodynamically favorable process in the presence of a suitable oxidizing agent.

Applications of 4 Chloroethylthiophenol in Advanced Materials Science and Engineering

Polymer Chemistry and Functional Polymer Design

In polymer science, 4-Chloroethylthiophenol serves as a valuable component for creating polymers with tailored properties and functionalities. Its distinct chemical handles allow for its incorporation into polymer chains and for the modification of polymer surfaces.

This compound's structure is conducive to its use as a monomer in various polymerization schemes. The thiol (-SH) group is particularly reactive and can participate in step-growth polymerization through oxidation to form disulfide bonds or in chain-growth polymerization via thiol-ene "click" chemistry. The chloroethyl side chain provides an additional site for post-polymerization modification or for initiating certain types of polymerization.

Research into monomers for conductive polymers often focuses on thiophene (B33073) derivatives. researchgate.netmdpi.com While this compound is not a thiophene itself, the thioether linkage is a key feature in many electroactive materials. The design of monomers derived from compounds like 3,4-ethylenedioxythiophene (B145204) has led to the development of soluble and processable conductive polymers. researchgate.net The principles from these studies can inform the design of polymerization strategies involving this compound, aiming to create polymers with specific electronic or optical properties.

Table 1: Potential Polymerization Pathways for this compound

Polymerization MethodRole of this compoundResulting Polymer StructurePotential Properties
Oxidative PolymerizationMonomerAromatic backbone with disulfide linkagesRedox-active, potentially semiconductive
Thiol-ene PolymerizationThiol monomerPolythioether network or linear chainFunctional materials, adhesives, coatings
PolycondensationBifunctional monomer (after modification)Polyesters, polyamides, etc.Tailorable thermal and mechanical properties

The ability to tailor the surface properties of materials is critical in many technological applications. This compound is an excellent candidate for surface functionalization due to its thiol group, which exhibits a strong affinity for noble metal surfaces and can participate in various covalent coupling reactions. nih.govmdpi.com The "grafting to" approach, where pre-synthesized polymer chains are attached to a surface, is a common method for creating polymer brushes. nih.govfrontiersin.org

The thiol group can act as an efficient anchor to immobilize molecules on a substrate. For instance, thiol-based chemistry is widely used for the surface functionalization of magnetic nanoparticles, where a silanization step introduces thiol groups that serve as a platform for further polymer modification. mdpi.com This strategy allows for the creation of core-shell hybrid materials with diverse functionalities. Similarly, this compound can be used to modify polymeric substrates through techniques like radiation-induced graft polymerization, which alters surface characteristics such as hydrophilicity. researchgate.net

Table 2: Surface Modification Applications of this compound

SubstrateAnchoring ChemistryPurpose of FunctionalizationResulting Surface Property
Gold (Au)Thiol-gold self-assemblyCreate a defined chemical interfaceControlled wettability, protein resistance
Silicon Oxide (SiO₂)Silanization followed by thiol couplingIntroduce organic functionalityAltered surface energy, platform for further reaction
Polymeric FilmsThiol-ene "click" reactionCovalently attach polymer brushesEnhanced biocompatibility, stimuli-responsiveness
NanoparticlesLigand exchange/covalent attachmentStabilize particles, add functionalityColloidal stability, targeted delivery

Conductive polymers are a class of organic materials with electronic properties similar to metals and semiconductors, finding use in applications like sensors, flexible electronics, and bioelectronics. mdpi.comchemrxiv.orginnovativepolymersgroup.comresearchgate.net Thiophene-based polymers, such as Poly(3,4-ethylenedioxythiophene) (PEDOT), are among the most studied conductive polymers due to their high conductivity and stability. mdpi.com The sulfur atom in this compound suggests its potential as a component in novel conductive polymer systems. By incorporating it into a polymer backbone, it may be possible to influence the electronic properties of the resulting material.

Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external triggers like temperature, pH, or light. nih.govijbpas.commdpi.commdpi.com The chloroethyl group on this compound provides a convenient handle for introducing stimuli-responsive functionalities. For example, the chlorine atom can be substituted by nucleophiles to append groups that are sensitive to pH (e.g., amines) or temperature (e.g., N-isopropylacrylamide). This allows for the design of materials that can switch their properties on demand, which is highly desirable for applications in drug delivery, tissue engineering, and sensors. mdpi.com

Table 3: Strategies for Imparting Stimuli-Responsiveness

StimulusFunctional Group (derived from chloroethyl)Mechanism of ResponsePotential Application
pHCarboxylic acid or AmineProtonation/deprotonation alters charge and solubilitypH-triggered drug release
TemperaturePoly(N-isopropylacrylamide) (PNIPAM)Undergoes a coil-to-globule transition at its LCSTThermoresponsive cell culture substrates
LightAzobenzenePhotoisomerization (trans-cis) changes molecular shapeLight-controlled actuators
RedoxFerroceneOxidation state change alters propertiesRedox-switchable catalysts

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the domain of chemistry "beyond the molecule," focusing on the non-covalent interactions that govern the organization of molecules into larger, functional assemblies. nih.govlongdom.orgrsc.org this compound, with its combination of an aromatic ring and a reactive thiol group, is well-suited for participating in such self-assembly processes.

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. thno.orgnih.govnih.gov This recognition is driven by a combination of non-covalent forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. longdom.org Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes possess well-defined cavities that can encapsulate guest molecules of appropriate size and shape. researcher.lifetcichemicals.comfrontiersin.org

The phenyl ring of this compound can act as a guest, fitting into the hydrophobic cavity of various macrocyclic hosts in aqueous solutions. thno.org This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility or reactivity. Such host-guest systems are fundamental to the development of molecular sensors, drug delivery vehicles, and switchable materials. tcichemicals.comresearchgate.net

Table 4: Potential Host-Guest Systems with this compound

Macrocyclic HostCavity CharacteristicsPrimary Driving Force(s)Potential Application
β-CyclodextrinHydrophobic interior, hydrophilic exteriorHydrophobic effect, van der Waals forcesIncreased aqueous solubility, controlled release
Calix nih.govareneTunable hydrophobic pocketCH-π interactions, hydrophobic effectMolecular recognition, sensing
Pillar nih.govareneElectron-rich, rigid cavityπ-π stacking, CH-π interactionsConstruction of supramolecular polymers
Cucurbit nih.govurilHydrophobic cavity, polar portalsHydrophobic effect, ion-dipole interactionsBinding of modified guest, molecular switching

Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a solid surface. northwestern.edu The formation of SAMs of alkanethiols on metal surfaces, particularly gold, is a cornerstone of nanotechnology and surface science. illinois.edumdpi.com The process is driven by the strong, specific interaction between the sulfur atom of the thiol group and the metal surface. rsc.org

This compound can readily form SAMs on various metals, including gold, silver, and copper. illinois.edu In this assembly, the thiol group acts as the anchor, the phenyl ring contributes to intermolecular stabilizing interactions (π-π stacking), and the chloroethyl group forms the exposed surface of the monolayer. The properties of this surface are therefore dictated by the terminal chloro groups. These SAMs can be used to precisely control the interfacial properties of materials, such as wetting, adhesion, and corrosion resistance, and to serve as platforms for fabricating molecular electronic devices and biosensors. nih.gov

Design of Supramolecular Catalytic Systems

The design of sophisticated catalytic systems often hinges on the principles of supramolecular chemistry, where non-covalent interactions guide the assembly of molecular components into functional architectures. While direct applications of this compound in this area are not prominently documented, its structural features suggest a potential role. The thiol group is a versatile anchor for metal coordination and can participate in hydrogen bonding, both of which are fundamental interactions in supramolecular assembly. The ethylthio moiety introduces a degree of flexibility and lipophilicity, which could influence the solubility and organizational behavior of a resulting catalyst in different reaction media. Furthermore, the chloro-substituent on the aromatic ring can modulate the electronic properties of the thiol group, potentially fine-tuning the catalytic activity of a metal center it coordinates to. Future research could explore the incorporation of this compound as a ligand in self-assembling catalytic cages or frameworks, where its specific steric and electronic contributions could lead to novel catalytic selectivities.

Integration into Nanomaterials and Hybrid Systems

The functionalization of nanomaterials is a cornerstone of nanotechnology, enabling the tailoring of their properties for specific applications. Thiol-containing molecules are widely used for this purpose due to the strong affinity of sulfur for the surfaces of noble metal nanoparticles and quantum dots.

Surface Modification of Inorganic and Organic Nanoparticles

This compound could serve as a valuable surface ligand for both inorganic and organic nanoparticles. Its thiol group can form a strong covalent bond with the surface of gold, silver, or cadmium-based nanoparticles, providing a stable capping layer. This surface modification can prevent nanoparticle aggregation, enhance their dispersibility in various solvents, and introduce specific functionalities. The ethyl group offers a short, flexible spacer, while the chloro-substituent provides a potential site for further chemical modification or can influence the electronic properties of the nanoparticle. The ability to tailor the surface chemistry of nanoparticles is critical for their use in fields ranging from biomedical imaging to catalysis.

Nanoparticle TypePotential Role of this compoundAnticipated Outcome
Gold NanoparticlesCapping and stabilizing agentEnhanced stability and dispersibility, altered plasmonic properties
Silver NanoparticlesSurface functionalization ligandImproved antimicrobial activity, tailored optical properties
Quantum DotsPassivating ligandEnhanced photoluminescence quantum yield and stability
Polymeric NanoparticlesSurface modifierAltered surface hydrophobicity and drug loading capacity

Component in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. The properties of these materials are dictated by their constituent organic linkers. While this compound itself is not a typical multitopic linker required for framework construction, it could be employed as a modulating agent during synthesis to control crystal growth and defect formation. More plausibly, derivatives of this compound, functionalized with additional coordinating groups (e.g., carboxylic acids, amines), could be designed as bespoke linkers. The incorporation of the chloroethylthiophenol moiety into the backbone of a MOF or COF could introduce specific functionalities within the pores, such as sites for post-synthetic modification or recognition sites for specific guest molecules. The presence of the sulfur and chlorine atoms could also enhance the affinity of the framework for soft metal ions or other pollutants.

Chemical Sensing Platforms and Optical Probes

The detection of specific analytes is a critical challenge in environmental monitoring, medical diagnostics, and industrial process control. Thiophenol derivatives have been explored for the development of chemical sensors and optical probes. The thiol group can interact with a variety of metal ions and other species, leading to a detectable signal. The electronic properties of the aromatic ring, which are influenced by substituents like the chlorine atom in this compound, can affect the sensitivity and selectivity of the sensor. For example, the binding of a target analyte to the sulfur atom could perturb the electronic structure of the molecule, resulting in a change in its fluorescence or absorbance properties. While specific sensor platforms based on this compound have not been extensively reported, its structure provides a foundation for the rational design of new chemosensors.

Sensing TargetPotential Sensing MechanismExpected Signal Change
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Coordination to the thiol groupQuenching or enhancement of fluorescence
Reactive Oxygen SpeciesOxidation of the thiol groupChange in absorbance or fluorescence
Organic PollutantsHost-guest interactionsShift in emission wavelength

Advanced Analytical Methodologies for 4 Chloroethylthiophenol Research

Chromatographic Separations for Isolation, Purity, and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 4-Chloroethylthiophenol, several chromatographic techniques are applicable, each offering distinct advantages in terms of resolution, speed, and suitability for the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of moderately polar, non-volatile compounds like this compound. wikipedia.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. acs.org

For this compound, reversed-phase HPLC is typically the most effective approach. In this mode, a nonpolar stationary phase (commonly octadecylsilane or C18) is used with a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile or methanol. tandfonline.coms4science.at Detection is commonly achieved using a UV-Vis spectrophotometric detector, as the aromatic ring in this compound absorbs ultraviolet light. jcsp.org.pk The selection of a specific wavelength for monitoring depends on the compound's absorption maximum, which provides sensitivity and selectivity. For trace analysis, electrochemical detection can offer enhanced sensitivity, with detection limits reaching the lower picogram range. tandfonline.com

Table 1: Representative HPLC Parameters for Analysis of Phenolic Compounds
ParameterConditionPurpose
Column Reversed-phase C18 (e.g., LiChrosorb RP-18, 5 µm) tandfonline.comSeparates the analyte from other components based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile/Water or Methanol/Water jcsp.org.pkasianpubs.orgElutes the compound from the column; gradient allows for separation of compounds with varying polarities.
Detector UV-Vis at a specific wavelength (e.g., 280 nm) jcsp.org.pk or Photodiode Array (PDA) s4science.atQuantifies the analyte based on its UV absorbance. PDA provides spectral information.
Flow Rate Typically 0.5 - 1.5 mL/minControls the speed of the separation and influences resolution.
Injection Volume 5 - 20 µLThe volume of the sample introduced into the system.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape and interaction with the GC column. epa.gov Therefore, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester derivative. epa.gov This process improves chromatographic performance and detection sensitivity.

For this compound, derivatization with an agent like pentafluorobenzyl bromide (PFBBr) can be performed, followed by analysis using a GC equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. epa.gov Alternatively, underivatized analysis can be performed using a Flame Ionization Detector (FID). epa.gov The choice of capillary column is critical, with moderately polar columns like a DB-5 often providing good separation. epa.gov A known issue with the GC analysis of thiophenols is the potential for thermal oxidation to disulfides within the hot GC interface, which must be monitored and minimized. tandfonline.comtandfonline.com

Table 2: Typical GC Parameters for Phenol Analysis (adapted from EPA Method 8041A)
ParameterConditionPurpose
Column Fused-silica capillary column (e.g., DB-5 or DB-1701) epa.govSeparates volatile compounds based on their boiling points and polarity.
Injector Split/Splitless or Temperature Programmable VaporizationIntroduces the sample into the carrier gas stream in a controlled manner.
Carrier Gas Helium or HydrogenTransports the sample through the column (mobile phase).
Oven Program Temperature gradient (e.g., 60°C to 250°C)Optimizes separation by controlling the volatility of analytes.
Detector Flame Ionization Detector (FID) for underivatized phenols; Electron Capture Detector (ECD) for halogenated derivatives epa.govDetects and quantifies the eluting compounds.
Derivatization (Optional) Pentafluorobenzyl bromide (PFBBr) or Diazomethane epa.govIncreases volatility and improves peak shape for polar analytes.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com SFC offers several advantages, including faster analysis times and reduced organic solvent consumption, making it a "green" chromatography technique. teledynelabs.comamericanpharmaceuticalreview.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to high chromatographic efficiency. shimadzu.com

For separating a compound like this compound, which has moderate polarity, a polar organic solvent (modifier) such as methanol is typically added to the CO2 mobile phase to increase its solvating power. tdl.org The separation is usually performed on packed columns similar to those used in HPLC. wikipedia.org SFC is particularly advantageous for chiral separations, should stereoisomers of this compound derivatives be of interest. wikipedia.orgamericanpharmaceuticalreview.com

Table 3: Illustrative SFC System Parameters
ParameterConditionPurpose
Column Packed columns (e.g., silica, diol, or chiral stationary phases)Provides the stationary phase for the separation.
Mobile Phase Supercritical CO2 with a polar modifier (e.g., 5-20% Methanol) tdl.orgActs as the solvent to carry the analyte through the column.
Temperature Typically 40 - 60 °C wikipedia.orgMaintains the mobile phase in a supercritical state.
Back Pressure 100 - 200 barMaintains the mobile phase density and solvating power.
Detector UV-Vis, Photodiode Array (PDA), or Mass Spectrometer (MS)Detects the separated components as they elute.

Hyphenated Analytical Techniques for Comprehensive Chemical Profiling

While chromatography excels at separation, coupling it with a powerful detection technique like mass spectrometry provides a much deeper level of chemical information. These "hyphenated" techniques are indispensable for unambiguous identification and trace-level analysis.

LC-MS and GC-MS for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a chromatographic separation inlet (LC or GC), it allows for the determination of the molecular weight and the elucidation of the chemical structure of the separated compounds. taylorandfrancis.comdiva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this compound without the need for derivatization. After separation by HPLC, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). ESI is a soft ionization technique that usually produces an intact molecular ion (e.g., [M-H]⁻ in negative ion mode for phenols), providing clear molecular weight information. diva-portal.orgnih.gov Further structural details can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that can be used for structural confirmation. nih.govdiva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and is often used for its extensive, standardized spectral libraries. nih.gov After GC separation, the analyte enters the ion source, where it is typically fragmented by electron impact (EI) ionization. nist.gov This high-energy process breaks the molecule into a reproducible pattern of fragment ions, which serves as a chemical "fingerprint". libretexts.orgchemguide.co.uk This fragmentation pattern can be compared against databases (e.g., NIST) for confident identification. The presence of chlorine in this compound would produce a characteristic isotopic pattern in the mass spectrum (due to ³⁵Cl and ³⁷Cl isotopes), aiding in its identification. nist.govresearchgate.net

Table 4: Comparison of Hyphenated Techniques for this compound Analysis
ParameterLC-MSGC-MS
Sample State Non-volatile, moderately polarVolatile, thermally stable (or derivatized)
Ionization Method Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.govElectron Impact (EI)
Primary Information Molecular Weight ([M-H]⁻ or [M+H]⁺) nih.govFragmentation Pattern (Fingerprint) chemguide.co.uk
Key Advantage Analyzes compound directly; soft ionization preserves molecular ion.High chromatographic resolution; extensive spectral libraries for identification.
Application Accurate mass measurement, structural elucidation of metabolites. nih.govdiva-portal.orgRoutine identification, analysis of complex mixtures, library matching. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Contaminant or Derivative Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations, often at the parts-per-billion (ppb) or parts-per-trillion (ppt) level. azom.comlibretexts.org It is not used to analyze the intact this compound molecule but is essential for quantifying inorganic impurities. youngin.com

In the context of this compound research, ICP-MS is invaluable for:

Detecting Trace Metal Contaminants: Synthesis of organic compounds can sometimes involve metal catalysts (e.g., palladium, nickel, copper). ICP-MS can be used to ensure the final product is free from these potentially hazardous metal residues. astm.org

Analysis of Organometallic Derivatives: If this compound were used as a ligand to create an organometallic complex, ICP-MS would be the premier technique to determine the precise stoichiometry and concentration of the metal center in the derivative.

The sample is typically introduced as a liquid aerosol into a high-temperature argon plasma (around 6000-10000 K), which atomizes and ionizes the elements present. youngin.com The resulting ions are then guided into a mass spectrometer to be separated and quantified based on their mass-to-charge ratio. libretexts.org

Table 5: Capabilities of ICP-MS for Elemental Analysis
FeatureDescription
Analytes Most elements of the periodic table, particularly metals and metalloids. astm.org
Sensitivity Extremely high, with detection limits in the µg/L (ppb) to ng/L (ppt) range. libretexts.org
Sample Matrix Adaptable to aqueous and organic matrices; organic samples may require dilution. youngin.com
Key Application Quantification of trace and ultra-trace elemental impurities or components. azom.com
Isotopic Analysis Capable of distinguishing between different isotopes of an element. libretexts.org

Quantitative Spectroscopic Methods for Reaction Monitoring and Product Yield

The synthesis and subsequent reactions of this compound necessitate precise analytical control to optimize reaction conditions and maximize product yield. Quantitative spectroscopic methods are indispensable tools for real-time, in-situ monitoring of reaction kinetics and for the accurate determination of product concentration. Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are frequently employed for these purposes. youtube.commdpi.com

In situ FTIR spectroscopy, often utilizing an Attenuated Total Reflection (ATR) probe, allows for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational frequencies in real-time. youtube.commdpi.comxjtu.edu.cn For reactions involving this compound, specific infrared bands corresponding to the C-S, C-Cl, and aromatic C-H bonds can be monitored. The change in the intensity of these absorption bands over time provides a kinetic profile of the reaction. researchgate.net This method is particularly valuable for understanding reaction mechanisms and identifying transient intermediates without the need for sample extraction, which can disturb the reaction conditions. youtube.commdpi.com

NMR spectroscopy, particularly 1H NMR and 19F NMR (if fluorine-containing reagents are used), is another powerful technique for quantitative analysis and reaction monitoring. researchgate.netnih.govscilit.com By integrating the signals of specific protons on the reactant and product molecules, one can determine their relative concentrations at any given point in the reaction. researchgate.netnih.gov This provides accurate data on reaction conversion and product yield. For instance, in a substitution reaction involving this compound, the disappearance of a specific proton signal from the starting material and the appearance of a new, corresponding signal for the product can be quantitatively followed. researchgate.net

UV-Vis spectroscopy is a straightforward and cost-effective method for quantifying aromatic compounds like this compound, which possess distinct chromophores. researchgate.netresearchgate.netresearchgate.net According to the Beer-Lambert law, the absorbance of a specific wavelength is directly proportional to the concentration of the analyte. By monitoring the change in absorbance at a wavelength where the product absorbs uniquely or more strongly than the reactants, a calibration curve can be used to determine the product yield. slideshare.netslideshare.net This technique is well-suited for high-throughput screening and for reactions where real-time monitoring is crucial. researchgate.net

The table below summarizes the application of these spectroscopic methods in reaction monitoring.

Spectroscopic MethodPrincipleApplication in this compound ResearchAdvantagesLimitations
FTIR Spectroscopy Monitors changes in vibrational frequencies of functional groups.Real-time tracking of C-S and C-Cl bond transformations.In situ monitoring, provides mechanistic insights. youtube.commdpi.comOverlapping peaks in complex mixtures can be challenging to resolve.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Quantitative determination of reactant conversion and product yield by signal integration. researchgate.netnih.govHigh structural resolution, highly quantitative.Lower sensitivity compared to other methods, more expensive instrumentation.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible radiation by the molecule.Quantifies the concentration of aromatic products based on absorbance. researchgate.netresearchgate.netSimple, cost-effective, suitable for high-throughput analysis. youtube.comLimited structural information, potential interference from multiple absorbing species.

Electrochemical Analytical Techniques for Redox Characterization

Electrochemical techniques are fundamental for characterizing the redox properties of this compound, providing insights into its electron transfer capabilities and potential for undergoing oxidative or reductive transformations. Cyclic Voltammetry (CV) is the most commonly used method for this purpose. ossila.com It involves sweeping the potential of an electrode and measuring the resulting current, which provides information about the oxidation and reduction potentials of the analyte. ossila.com

The redox behavior of thiophenols is of significant interest as they can be oxidized to form disulfides. rsc.orgsigmaaldrich.com In the case of this compound, CV can be used to determine the potential at which the thiol group (-SH) is oxidized. This oxidation is typically an irreversible process, characterized by an anodic peak in the cyclic voltammogram. dss.go.th The peak potential provides a quantitative measure of how easily the molecule donates an electron.

Studies on 4-chlorothiophenol (B41493) have shown an oxidation peak at approximately +1.16 V to +1.35 V (vs. Ag/AgCl) in non-aqueous solvents like acetonitrile and nitromethane. rsc.orgresearchgate.net This potential is influenced by factors such as the solvent, supporting electrolyte, and the scan rate used in the experiment. dss.go.th The presence of the electron-withdrawing chloro group on the phenyl ring affects the electron density of the sulfur atom, thereby influencing its oxidation potential compared to unsubstituted thiophenol. researchgate.net The phenolate form of related chlorophenols is noted to be more easily oxidized than the neutral phenol. dss.go.th

This electrochemical characterization is crucial for applications where this compound might be involved in redox reactions, such as in the synthesis of polymers, development of sensors, or in understanding its environmental fate. sigmaaldrich.comdss.go.th The data obtained from these techniques can help in designing synthetic routes that involve electrochemical steps or in predicting the compound's stability in different chemical environments.

The following table presents typical electrochemical data for 4-chlorothiophenol and related compounds.

CompoundTechniqueOxidation Potential (Epa)ConditionsReference
4-ChlorothiophenolCyclic Voltammetry~ +1.35 V vs. Ag/AgClAcetonitrile, C (cloth) anode rsc.org
ThiophenolCyclic Voltammetry~ +1.16 V vs. Ag/AgClMeNO2-LiClO4 (1.0 M) researchgate.net
4-Chlorophenol (B41353)Linear Sweep Voltammetry~ +0.9 VPt anode, pH 6 dss.go.th

Application of Chemometrics and Machine Learning in Data Analysis and Interpretation

The large and complex datasets generated by modern spectroscopic techniques necessitate advanced computational methods for data analysis and interpretation. frontiersin.org Chemometrics and machine learning offer powerful tools to extract meaningful chemical information from spectroscopic data, build predictive models, and optimize reaction processes involving this compound. ucla.educhemrxiv.org

Chemometrics applies multivariate statistics to chemical data. chemrxiv.org When monitoring a reaction using spectroscopy (e.g., FTIR or UV-Vis), a large data matrix is generated with time and wavelength/wavenumber as variables. frontiersin.org Unsupervised methods like Principal Component Analysis (PCA) can be used for exploratory data analysis. tudublin.ie PCA reduces the dimensionality of the data, helping to identify trends, outliers, and correlations between variables, which can reveal key stages of the reaction or the presence of intermediates. tudublin.ie

Supervised learning methods are used to build predictive models. ucla.educhemrxiv.org For instance, Partial Least Squares (PLS) regression is a widely used chemometric technique to create calibration models that can predict the concentration of this compound or its products from their spectra. mdpi.com PLS is particularly effective when dealing with highly convoluted signals where univariate analysis would fail. mdpi.com

Machine learning (ML), a subset of artificial intelligence, extends these capabilities further by using algorithms that can learn from data to make predictions. ucla.edu ML models, such as Random Forests or Neural Networks, can be trained on spectroscopic data from a series of experiments with varying conditions (e.g., temperature, catalyst concentration). nih.govresearchgate.net Once trained, these models can predict the final product yield or optimal reaction time for a new set of conditions, significantly accelerating reaction optimization. ucla.educhemrxiv.orgnih.gov Recent studies have demonstrated the potential of deep learning models for predicting reaction yields with high accuracy from experimental data. chemrxiv.orgnih.gov

The integration of these computational tools with analytical instrumentation provides a robust framework for understanding and optimizing chemical reactions involving this compound, leading to more efficient and reliable synthetic processes. ucla.edu

This table illustrates the application of chemometric and machine learning models in chemical data analysis.

TechniqueTypeApplicationExample in this compound Research
Principal Component Analysis (PCA) Unsupervised LearningExploratory analysis of spectroscopic data to identify reaction phases and outliers. tudublin.ieDifferentiating between spectra of reactants, intermediates, and products in a reaction mixture.
Partial Least Squares (PLS) Regression Supervised LearningBuilding quantitative models to predict concentration from spectral data. mdpi.comPredicting the yield of a product from in situ FTIR or UV-Vis spectra.
Random Forest / Neural Networks Supervised LearningDeveloping predictive models for reaction outcomes (e.g., yield) based on experimental conditions and sensor data. ucla.edunih.govPredicting the final yield of a reaction involving this compound based on real-time temperature and spectroscopic measurements.

Environmental and Sustainability Considerations in 4 Chloroethylthiophenol Chemistry

Investigation of Degradation Pathways and Environmental Transformations

The environmental persistence and transformation of 4-Chloroethylthiophenol are governed by its degradation pathways. While specific studies on this compound are limited, research on analogous compounds, particularly 4-chlorophenol (B41353), provides significant insight into the potential biotic and abiotic degradation mechanisms. Bacterial degradation of chlorophenols can occur through various pathways, often involving initial hydroxylation to form intermediates like 4-chlorocatechol, followed by ring cleavage. nih.govresearchgate.netresearchgate.net For instance, some bacteria can utilize chloroaminophenols as their sole carbon and energy source, breaking them down into less harmful substances. nih.govnih.gov The degradation of 2-chloro-4-aminophenol, for example, is initiated by a deaminase that converts it into chlorohydroquinone, which is then dehalogenated to hydroquinone (B1673460) before the aromatic ring is cleaved. nih.gov

Photodegradation represents a key abiotic pathway for the removal of chlorinated aromatic compounds from the environment. This process involves the use of light to break down chemical structures. Advanced oxidation processes (AOPs), such as photoelectrocatalytic degradation, have shown effectiveness in mineralizing persistent organic pollutants like 4-chlorophenol.

Photoelectrocatalytic degradation using semiconductor catalysts is a promising technology for environmental remediation. researchgate.net For instance, nanostructured α-Fe2O3 (hematite) thin films have been used as a photoelectrode to degrade 4-chlorophenol under sunlight. researchgate.net The process is initiated when the semiconductor absorbs photons with energy greater than its band gap, generating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down the aromatic ring of chlorophenols. researchgate.net

Similarly, visible-light-activated photocatalysis using graphitic carbon nitride (GCN) has been employed to treat 4-chlorophenol in aqueous solutions. mdpi.com The efficiency of these systems can be enhanced by creating nanocomposites, for example with silver compounds, which improves the separation of charge carriers and enhances photocatalytic activity. mdpi.com The degradation of 4-chlorophenol in these systems typically follows first-order kinetics. frontiersin.org

Table 1: Examples of Photocatalytic Degradation of 4-Chlorophenol

PhotocatalystLight SourceDegradation AchievedKey Findings
α-Fe2O3 thin filmsSunlight50% degradation after 240 minDemonstrates the potential of iron-based catalysts for using natural light. researchgate.net
Graphitic carbon nitride (GCN)Royal Blue LEDEffective degradationUrea-derived GCN showed the best performance due to a large surface area. mdpi.com
GCN/0.3Ag2CrO4 nanocompositeRoyal Blue LEDRate constant of 2.64 × 10⁻² min⁻¹The nanocomposite showed a synergistic effect, enhancing degradation. mdpi.com
Carbon and nitrogen co-doped TiO2 (C, N-TiO2)Simulated Sunlight87% degradation in 420 minDoped TiO2 showed significantly higher efficiency than anatase TiO2. frontiersin.org

In addition to photocatalysis, other chemical processes contribute to the transformation of chlorinated phenols in the environment. The Photo-Fenton process, another advanced oxidation process, uses a combination of hydrogen peroxide (H2O2), ferrous ions (Fe²⁺), and UV light to generate hydroxyl radicals for the degradation of compounds like 4-chlorophenol. researchgate.net The efficiency of this process is influenced by factors such as pH, catalyst concentration, and the amount of hydrogen peroxide. researchgate.net

Electrochemical reduction offers a viable alternative for transforming chlorinated aromatic pollutants. researchgate.net Studies on 4-nitrophenol (B140041) have demonstrated that it can be effectively reduced to the less toxic 4-aminophenol (B1666318) using metallic electrodes like gold and silver. researchgate.net The optimization of this process depends on parameters like pH, temperature, and the applied electrical potential. researchgate.net Such reductive processes could potentially be applied to dehalogenate this compound, a critical first step in its detoxification.

Development of Environmentally Benign Synthetic Routes and Processes

Green chemistry principles are central to developing sustainable manufacturing processes for chemicals like this compound. A key focus is the replacement of volatile, flammable, and toxic organic solvents with environmentally benign alternatives. researchgate.net Water, supercritical fluids, and ionic liquids are prominent examples of greener solvents that can be used in organic synthesis. researchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and lack of toxicity. The development of water-compatible catalysts, such as resin-supported palladium complexes, has enabled important reactions like the Suzuki and Sonogashira couplings to be performed in aqueous media. researchgate.net Applying such solvent strategies to the synthesis of this compound could significantly reduce the environmental impact of its production.

Waste Minimization and Resource Efficiency in Chemical Synthesis

Beyond solvent choice, sustainable chemical synthesis emphasizes waste minimization and maximizing resource efficiency. yale.edu Resource efficiency aims to reduce the negative environmental impacts associated with the production of materials. yale.edu Strategies to achieve this include designing cascade reactions where multiple synthetic steps are combined in a single pot, which avoids the need for isolating and purifying intermediates, thereby saving energy and materials. researchgate.net

Improving atom economy—the measure of how many atoms from the reactants are incorporated into the final product—is another core principle. Processes that generate water as the only byproduct are considered highly atom-economical. researchgate.net Furthermore, the development of protocols that allow for the recovery and reuse of reaction media and electrolytes, particularly in electrochemical syntheses, is crucial for minimizing waste. rsc.org Implementing these approaches in the manufacturing of this compound can lead to more cost-effective and environmentally responsible production.

Computational Modeling of Environmental Fate and Transport Mechanisms

Computational chemistry provides powerful tools for predicting the environmental behavior of chemical compounds, thereby guiding risk assessment and the design of safer chemicals. nih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can be used to simulate the interactions of molecules with their environment. nih.gov

For a compound like this compound, these models can predict its partitioning in soil and water, its potential for bioaccumulation, and its susceptibility to various degradation reactions. DFT can provide detailed molecular insights into reaction mechanisms, while MD can simulate the behavior of the compound in larger, more complex environmental systems. nih.gov By modeling properties such as adsorption to soil particles, transport through aqueous media, and transformation pathways, computational studies can help to proactively identify potential environmental risks and inform the development of mitigation strategies, filling gaps in experimental data.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-Chloroethylthiophenol in experimental settings?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for purity assessment and structural confirmation. Internal standards (e.g., deuterated analogs like 2-Chlorophenol (d4)) improve quantification accuracy by minimizing matrix effects .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural insights, particularly for verifying the chloroethyl and thiophenol moieties. Reference databases like NIST Chemistry WebBook and PubChem are critical for spectral matching.
  • High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for stability studies under varying pH and temperature conditions .

Q. How can researchers mitigate degradation of this compound during storage?

  • Methodological Answer :

  • Store the compound in amber glass vials under inert gas (e.g., argon) at -20°C to prevent oxidation of the thiol group.
  • Regularly monitor stability using accelerated degradation studies (e.g., exposure to light, heat, or humidity) paired with HPLC-UV to identify degradation products .
  • Use stabilizers like antioxidants (e.g., BHT) in solution phases, but validate their inertness via control experiments .

Q. What synthetic routes are reported for this compound derivatives?

  • Methodological Answer :

  • Nucleophilic aromatic substitution using 4-chlorophenol derivatives and ethylthiol precursors in alkaline media. Reaction progress is monitored via TLC with iodine staining .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the benzene ring require palladium catalysts and rigorous exclusion of oxygen .
  • Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of unreacted thiols .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported toxicity data for chlorophenol analogs?

  • Methodological Answer :

  • Conduct systematic reviews following PRISMA guidelines to identify bias in existing studies, such as inadequate allocation concealment or lack of blinding, which inflate effect sizes .
  • Use species-specific toxicokinetic models to account for metabolic differences (e.g., glucuronidation rates in rodents vs. humans) .
  • Validate findings via meta-regression to adjust for covariates like exposure duration and dose metrics .

Q. What strategies optimize computational modeling of this compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Employ Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) to model electron transfer mechanisms at the thiol site. Basis sets like 6-311++G(d,p) improve accuracy for sulfur-containing systems .
  • Validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to reconcile discrepancies in activation energy predictions .
  • Use molecular dynamics simulations to study solvent effects (e.g., polar aprotic vs. protic media) on reaction pathways .

Q. How can researchers address reproducibility challenges in biomarker studies involving chlorophenol derivatives?

  • Methodological Answer :

  • Implement standardized protocols for biospecimen collection (e.g., urine, plasma) to minimize pre-analytical variability. For example, freeze samples at -80°C within 2 hours of collection .
  • Use isotope dilution assays (e.g., LC-MS/MS with ¹³C-labeled internal standards) to enhance precision in quantifying low-abundance metabolites .
  • Report Intraclass Correlation Coefficients (ICC) and coefficients of variation (CV%) to quantify analytical and biological variability .

Data Analysis and Reporting

Q. What statistical approaches are robust for analyzing dose-response relationships in chlorophenol toxicity studies?

  • Methodological Answer :

  • Apply Benchmark Dose (BMD) modeling instead of NOAEL/LOAEL to reduce reliance on arbitrary threshold assumptions. Software like EPA’s BMDS is recommended .
  • Use mixed-effects models to account for inter-laboratory variability in multi-center studies .
  • Perform sensitivity analyses to evaluate the impact of outlier exclusion or alternative exposure metrics .

Q. How should researchers document methodological limitations in studies involving reactive thiophenol derivatives?

  • Methodological Answer :

  • Follow Cochrane Handbook guidelines to explicitly report limitations in randomization, blinding, and allocation concealment .
  • Use GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess the certainty of evidence, particularly for in vitro-to-in vivo extrapolations .
  • Disclose conflict of interest statements, especially if using proprietary catalysts or solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.